Cas no 1506427-93-5 (1-(2,4-dimethyl-1H-pyrrol-3-yl)methylpiperazine)

1-(2,4-Dimethyl-1H-pyrrol-3-yl)methylpiperazine is a heterocyclic organic compound featuring a piperazine core substituted with a 2,4-dimethyl-1H-pyrrole-3-ylmethyl group. This structure imparts unique reactivity and potential applications in medicinal chemistry and pharmaceutical synthesis. The compound’s pyrrole and piperazine moieties offer versatile functionalization sites, making it a valuable intermediate for the development of bioactive molecules. Its stability under standard conditions and compatibility with various synthetic protocols enhance its utility in research and industrial settings. The presence of both nitrogen-rich rings suggests potential ligand properties for coordination chemistry or pharmacophore design. This compound is particularly relevant in the exploration of novel therapeutic agents or chemical probes.
1-(2,4-dimethyl-1H-pyrrol-3-yl)methylpiperazine structure
1506427-93-5 structure
Product Name:1-(2,4-dimethyl-1H-pyrrol-3-yl)methylpiperazine
CAS No:1506427-93-5
MF:C11H19N3
MW:193.288662195206
CID:6279685
PubChem ID:82656870
Update Time:2025-10-21

1-(2,4-dimethyl-1H-pyrrol-3-yl)methylpiperazine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-dimethyl-1H-pyrrol-3-yl)methylpiperazine
    • EN300-1793462
    • 1506427-93-5
    • 1-[(2,4-dimethyl-1H-pyrrol-3-yl)methyl]piperazine
    • Inchi: 1S/C11H19N3/c1-9-7-13-10(2)11(9)8-14-5-3-12-4-6-14/h7,12-13H,3-6,8H2,1-2H3
    • InChI Key: NXKFJQMUVNDHNY-UHFFFAOYSA-N
    • SMILES: N1(CC2C(C)=CNC=2C)CCNCC1

Computed Properties

  • Exact Mass: 193.157897619g/mol
  • Monoisotopic Mass: 193.157897619g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 31.1Ų

1-(2,4-dimethyl-1H-pyrrol-3-yl)methylpiperazine Pricemore >>

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Additional information on 1-(2,4-dimethyl-1H-pyrrol-3-yl)methylpiperazine

1-(2,4-Dimethyl-1H-Pyrrol-3-yl)Methylpiperazine: A Comprehensive Overview

1-(2,4-Dimethyl-1H-pyrrol-3-yl)methylpiperazine, also known by its CAS number 1506427-93-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a 2,4-dimethylpyrrole moiety attached via a methylene group. This combination of structural elements contributes to its intriguing chemical behavior and biological activity.

The synthesis of 1-(2,4-dimethyl-1H-pyrrol-3-yl)methylpiperazine involves a series of well-established organic reactions. The piperazine ring can be synthesized through various methods, including the Hantzsch dihydropyridine synthesis or the Knorr quinolone synthesis, depending on the desired substituents. The 2,4-dimethylpyrrole group is typically introduced via alkylation or coupling reactions, ensuring the formation of the methylene bridge that connects the two rings. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.

One of the most promising applications of CAS 1506427-93-5 lies in its potential as a lead compound for drug discovery. Piperazine derivatives are known for their ability to modulate various biological targets, including G-protein coupled receptors (GPCRs) and ion channels. Recent studies have demonstrated that this compound exhibits potent activity against certain enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These findings suggest that it could serve as a valuable tool in the development of treatments for Alzheimer's disease and related conditions.

In addition to its pharmacological applications, 1-(2,4-dimethyl-1H-pyrrol-3-yl)methylpiperazine has shown interesting properties in materials science. Its rigid structure and ability to form hydrogen bonds make it a candidate for use in supramolecular chemistry and crystal engineering. Researchers have explored its self-assembling behavior under various conditions, revealing potential applications in the creation of novel materials with tailored physical properties.

The environmental impact of CAS 1506427-93-5 is another area of active research. As concerns about chemical pollution continue to grow, understanding the fate and toxicity of this compound in aquatic and terrestrial ecosystems is crucial. Preliminary studies indicate that it exhibits moderate biodegradability under aerobic conditions, but further research is needed to assess its long-term effects on non-target organisms.

In conclusion, 1-(2,4-dimethyl-1H-pyrrol-3-yl)methylpiperazine, with its CAS number 1506427-93-5, represents a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure, coupled with recent advances in synthesis and application studies, positions it as a valuable asset in both academic research and industrial development. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound is likely to play an increasingly important role in shaping future innovations.

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